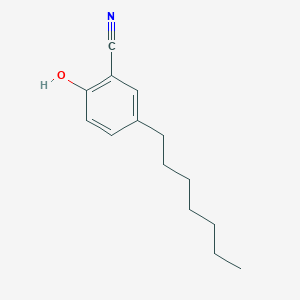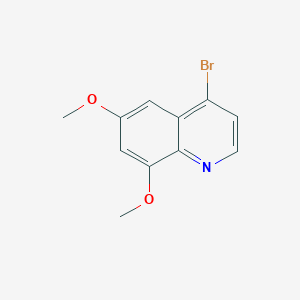![molecular formula C23H27N3O6 B15354967 N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15354967.png)
N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide is an intriguing compound within the realm of synthetic organic chemistry. Known for its complex structure and diverse functionalities, it is of significant interest to chemists and researchers working in fields such as medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide involves a multi-step reaction process:
Formation of the Chromene Core: : The initial step includes the construction of the chromene backbone through a cyclization reaction.
Functional Group Modification: : Introduction of the hydroxyl, nitro, and amine groups through a series of nitration, reduction, and amination reactions.
Final Coupling Step: : The compound is completed by the acylation of the 4-methoxyphenyl acetic acid with the chromene derivative under conditions involving a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. Methods such as continuous flow synthesis can be adopted to ensure high yield and efficiency. Key considerations include the purity of reagents, temperature control, and efficient separation techniques to isolate the desired compound from by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Oxidative cleavage can occur at the cyclopropyl ring leading to ring-opened products.
Reduction: : The nitro group can be reduced to an amine, providing sites for further functionalization.
Substitution: : The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon or chemical reduction using iron in acidic medium.
Substitution: : Employing reagents like sodium ethoxide for nucleophilic substitution.
Major Products
The major products of these reactions depend on the functional groups present on the chromene core and the phenyl ring, leading to a variety of derivatives with potential biological activities.
Applications De Recherche Scientifique
N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide has shown promise in several research domains:
Chemistry: : As a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: : Used in studies examining enzyme interactions and inhibition.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Mécanisme D'action
The compound's mechanism of action involves multiple pathways, primarily through its interactions with specific molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its bioactivity, often participating in redox reactions that affect cellular processes.
Comparaison Avec Des Composés Similaires
Compared to other chromene derivatives, N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity.
List of Similar Compounds
4H-Chromen-4-one derivatives: : Known for their diverse pharmacological properties.
Coumarins: : Widely studied for their anticoagulant activities.
Flavonoids: : Plant-derived compounds with a range of bioactive properties.
This compound, with its rich chemical framework, continues to be a subject of intensive research, aiming to unlock its full potential across various scientific and industrial fields.
Propriétés
Formule moléculaire |
C23H27N3O6 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m1/s1 |
Clé InChI |
HWADWMAQVCHLHJ-YADHBBJMSA-N |
SMILES isomérique |
CC1([C@H]([C@@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |
SMILES canonique |
CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)






![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)





![Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15354970.png)
